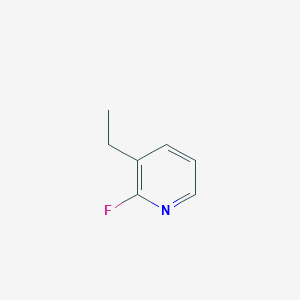
3-Ethyl-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-fluoropyridine is a fluorinated pyridine derivative Pyridines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be further modified to introduce the ethyl group at the 3-position.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as tetra-n-butylammonium fluoride in dimethylformamide are commonly used.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
3-Ethyl-2-fluoropyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-ethyl-2-fluoropyridine involves its interaction with molecular targets through its fluorine atom. The electron-withdrawing nature of fluorine affects the compound’s reactivity and binding affinity to various biological targets. This can influence pathways involved in biological processes, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the ethyl group at the 3-position, making it less hydrophobic.
3-Bromo-2-fluoropyridine: Contains a bromine atom instead of an ethyl group, affecting its reactivity and applications.
2,6-Difluoropyridine: Has two fluorine atoms, leading to different chemical properties and reactivity.
Uniqueness
3-Ethyl-2-fluoropyridine is unique due to the presence of both an ethyl group and a fluorine atom on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various applications .
Biological Activity
3-Ethyl-2-fluoropyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development. This article explores the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.
The biological activity of this compound primarily arises from its ability to act as an enzyme inhibitor. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, which can include enzymes and receptors. The ethyl group may also influence the compound's pharmacokinetic properties, such as absorption and distribution, which are crucial for therapeutic efficacy .
Applications in Medicinal Chemistry
This compound has been employed in various research applications, particularly in the development of fluorinated analogs of biologically active compounds. These analogs are essential for studying interactions with biological targets and for optimizing drug design. The compound has shown promise in:
- Drug Discovery : As a building block for synthesizing new pharmaceuticals.
- Enzyme Inhibition : Targeting specific enzymes involved in disease pathways.
- Receptor Modulation : Acting on various receptors to elicit therapeutic effects .
Research Findings and Case Studies
A review of recent literature reveals several studies highlighting the biological activity of this compound and its derivatives:
- Antibacterial Activity : A study evaluated various fluorinated pyridine derivatives, including this compound, for their antibacterial properties. The minimum inhibitory concentrations (MICs) ranged from 0.25 to 4 µg/mL against several gram-positive bacteria, indicating strong antibacterial potential .
- Cytotoxicity Studies : In vitro cytotoxicity assessments demonstrated that certain derivatives of this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer anticancer agents .
- Molecular Docking Studies : Computational studies using molecular docking techniques have predicted the binding modes of this compound to target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes involved in metabolic pathways, further supporting its role as a potential drug candidate .
Data Table: Biological Activity Summary
Properties
CAS No. |
1020718-14-2 |
|---|---|
Molecular Formula |
C7H8FN |
Molecular Weight |
125.14 g/mol |
IUPAC Name |
3-ethyl-2-fluoropyridine |
InChI |
InChI=1S/C7H8FN/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |
InChI Key |
AOYASSWZUCLTNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















